molecular formula C13H28O2Si B14281456 Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- CAS No. 157310-14-0

Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B14281456
CAS No.: 157310-14-0
M. Wt: 244.44 g/mol
InChI Key: FKBHQOYTZWRTFO-UHFFFAOYSA-N
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Description

Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C13H28O2Si and a molecular weight of 244.45 g/mol . This compound is a derivative of butanal, where the hydrogen atom at the fourth position is replaced by a tris(1-methylethyl)silyl group. It is used in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- typically involves the hydrosilylation of butanal with tris(1-methylethyl)silane. This reaction is catalyzed by transition metals such as platinum or rhodium under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with various molecular targets. The silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

Uniqueness: Butanal, 4-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which imparts distinct steric and electronic properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

157310-14-0

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

4-tri(propan-2-yl)silyloxybutanal

InChI

InChI=1S/C13H28O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h9,11-13H,7-8,10H2,1-6H3

InChI Key

FKBHQOYTZWRTFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCC=O

Origin of Product

United States

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